5-fluoro-2-methyl-1H-benzo[d]imidazole
Overview
Description
5-Fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-methyl-1H-benzo[d]imidazole is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound acts as a Microtubule Targeting Agent (MTA) . MTAs bind to tubulin, the building block of microtubules, and disrupt their dynamics. This disruption prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . As a result, the cells are arrested in the mitotic phase of the cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action on microtubules affects the cell cycle, a biochemical pathway that controls cell division . By arresting cells in mitosis, the compound prevents cell proliferation. This is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The result of the compound’s action is cell death through mitotic arrest . This is especially pronounced in rapidly dividing cells, such as cancer cells, making the compound a potential anti-cancer agent .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Molecular Mechanism
Some imidazole derivatives have been found to act as Microtubule Targeting Agents (MTAs), inducing cell death through mitotic arrest
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole ring.
Substitution: The fluorine atom and methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nickel catalysts: for cyclization reactions.
Oxidizing agents: such as hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazoles .
Scientific Research Applications
5-Fluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-2-methyl-1H-benzo[d]imidazole include:
2-Methylbenzimidazole: Lacks the fluorine atom at the 5th position.
5-Fluorobenzimidazole: Lacks the methyl group at the 2nd position.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Contains additional substituents on the benzimidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methyl group enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUKSHNFODGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379543 | |
Record name | 6-Fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118469-15-1 | |
Record name | 6-Fluoro-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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